N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE
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Overview
Description
N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chlorinated nitrophenyl group, an aminoethyl linkage, and a methylbenzenesulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the chlorination and nitration of a phenyl ring to introduce the chloro and nitro groups. This is followed by the formation of an aminoethyl linkage through a nucleophilic substitution reaction. The final step involves the sulfonation of the methylbenzene ring to form the sulfonamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form different amine derivatives.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted sulfonamides.
Scientific Research Applications
N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and nitrophenyl derivatives, such as:
- N-{2-[(2-BROMO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE
- N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-ETHYLBENZENE-1-SULFONAMIDE
Uniqueness
What sets N-{2-[(2-CHLORO-6-NITROPHENYL)AMINO]ETHYL}-4-METHYLBENZENE-1-SULFONAMIDE apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.
Properties
IUPAC Name |
N-[2-(2-chloro-6-nitroanilino)ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-11-5-7-12(8-6-11)24(22,23)18-10-9-17-15-13(16)3-2-4-14(15)19(20)21/h2-8,17-18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHLTLPTEGBRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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